molecular formula C7H10BNO2 B12868419 (3-Ethylpyridin-4-yl)boronic acid

(3-Ethylpyridin-4-yl)boronic acid

Cat. No.: B12868419
M. Wt: 150.97 g/mol
InChI Key: DUMKDZQXLTZFAE-UHFFFAOYSA-N
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Description

(3-Ethylpyridin-4-yl)boronic acid: 4-(3-Ethylpyridin-4-yl)benzeneboronic acid , is an organic compound containing a boron atom attached to a pyridine ring. Its chemical formula is C₇H₁₀BNO₂. Boronic acids are versatile compounds widely used in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form stable complexes with Lewis bases.

Preparation Methods

Hydroboration: The most common synthetic route for (3-Ethylpyridin-4-yl)boronic acid involves hydroboration of the corresponding alkene precursor. Alkenylboranes or catechol boronic esters can be obtained through the hydroboration of terminal alkynes. by the 1990s, boronic acids became the reagents of choice, especially for aryl couplings, due to their enhanced reactivity and high atom economy .

Chemical Reactions Analysis

(3-Ethylpyridin-4-yl)boronic acid: participates in various chemical reactions:

    Suzuki–Miyaura Coupling: It is a key reaction for forming carbon–carbon bonds. In this process, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst to yield biaryl or vinylarene products.

    Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: They can undergo nucleophilic substitution reactions, such as halogenation or Suzuki–Miyaura coupling.

Common reagents include palladium catalysts, bases (such as potassium carbonate), and solvents (e.g., DMF, THF).

Scientific Research Applications

(3-Ethylpyridin-4-yl)boronic acid: finds applications in:

    Medicinal Chemistry: As a building block for drug discovery, especially in designing kinase inhibitors.

    Materials Science: For functionalized polymers, sensors, and OLED materials.

    Catalysis: In cross-coupling reactions and asymmetric synthesis.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. its boron center likely plays a crucial role in binding to target molecules or enzymes, affecting their function.

Comparison with Similar Compounds

(3-Ethylpyridin-4-yl)boronic acid: can be compared with other boronic acids, such as phenylboronic acid or alkenylboranes. Its uniqueness lies in the ethyl substitution on the pyridine ring.

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(3-ethylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3

InChI Key

DUMKDZQXLTZFAE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)CC)(O)O

Origin of Product

United States

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